2-ethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-24-17-8-4-3-7-16(17)18(23)21-11-9-15-13-25-19(22-15)14-6-5-10-20-12-14/h3-8,10,12-13H,2,9,11H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVNDUBSQXPEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through a Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea in the presence of a base.
Pyridine Substitution: The thiazole ring is then functionalized with a pyridine moiety through a nucleophilic substitution reaction.
Ethoxy Group Introduction: The ethoxy group is introduced via an etherification reaction, typically using an alkyl halide and a base.
Benzamide Formation: Finally, the benzamide core is formed through an amidation reaction, where an amine reacts with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and thiazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-ethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-ethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide are best contextualized through comparison with analogous benzamide-thiazole hybrids. Below is a detailed analysis of key analogs:
3-Chloro-N-(2-(2-(Pyridin-3-yl)Thiazol-4-yl)Ethyl)Benzamide (CAS 863513-26-2)
- Structure : Differs by a chlorine substituent at the meta position of the benzamide instead of ethoxy.
- Molecular Weight : 343.83 vs. 367.44 (target compound).
- Applications : Reported in pharmacological screens but lacks explicit data on bioactivity in the provided evidence.
4-Methyl-N-(4-(Pyridine-4-yl)Thiazol-2-yl)Benzamide
- Synthesis : Synthesized via coupling of p-toluic acid with a thiazole-amine intermediate (83% yield using EDCI/HOBt) .
- Structural Differences : Pyridine-4-yl substitution on the thiazole and a para-methyl group on the benzamide.
- Key Data : Higher yield (83%) compared to ethoxy analogs (e.g., Rip-D at 34% yield in ), suggesting steric or electronic advantages in synthesis .
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
- Structure : Lacks the thiazole-pyridine moiety; instead, it has a 3,4-dimethoxyphenethyl group.
- Physical Properties : Melting point = 90°C, yield = 80% .
2,4-Dichloro-N-(1,3-Thiazol-2-yl)Benzamide
- Structure : Dichloro-substituted benzamide with a simpler thiazole linkage.
- Bioactivity : Associated with anti-inflammatory and analgesic properties, highlighting the role of halogenation in modulating biological activity .
- Comparison : The dichloro substitution may improve target binding but increase toxicity risks relative to the ethoxy group .
Data Tables
Research Findings and Discussion
- Synthetic Efficiency : Ethoxy-substituted benzamides (e.g., target compound) may face lower yields compared to methyl or chloro analogs due to steric hindrance during coupling reactions .
- Bioactivity Trends : Halogenation (e.g., Cl) correlates with enhanced target binding but may compromise selectivity. Ethoxy groups balance lipophilicity and metabolic stability .
- Thiazole-Pyridine Synergy : The pyridin-3-yl-thiazole moiety in the target compound likely enhances interactions with enzymes or receptors via dual hydrogen-bonding and aromatic interactions, distinguishing it from simpler thiazole derivatives .
Biological Activity
2-ethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide (CAS No. 863513-38-6) is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-ethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide is , with a molecular weight of 353.4 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, and a pyridine moiety that may enhance its pharmacological profile.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit a range of antimicrobial properties. For instance, studies have shown that compounds containing thiazole rings can possess significant antibacterial and antifungal activities. In particular, derivatives similar to 2-ethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide have been tested against various bacterial strains with varying degrees of success:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. faecalis | 100 μg/mL |
| Compound B | C. albicans | 3.92–4.01 mM |
| Compound C | A. niger | 4.01–4.23 mM |
The presence of electron-withdrawing or electron-donating groups in specific positions on the benzene ring has been linked to enhanced activity against these pathogens .
Anticancer Activity
Thiazole-containing compounds have also been explored for their anticancer properties. The thiazole scaffold is present in numerous FDA-approved drugs and has been associated with various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain thiazole derivatives can inhibit tumor growth in vitro and in vivo models.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of thiazole derivatives are well-documented, with some studies indicating that they can reduce inflammation markers in animal models. The analgesic effects have also been observed, suggesting potential applications in pain management therapies.
The biological activity of 2-ethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, interfering with essential metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : Some compounds may interact with specific receptors involved in pain and inflammation signaling pathways.
- DNA Interaction : Certain thiazoles have been shown to bind to DNA, disrupting replication processes in rapidly dividing cells such as cancer cells.
Case Studies and Research Findings
Several studies have investigated the efficacy of thiazole derivatives similar to 2-ethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide:
- Study on Antibacterial Activity : A recent study evaluated a series of thiazole derivatives against Gram-positive and Gram-negative bacteria, revealing that some compounds exhibited MIC values comparable to established antibiotics .
- Antifungal Efficacy : Research highlighted the antifungal activity against Candida albicans, where certain derivatives showed promising results with lower MIC values than traditional antifungal agents .
- Anticancer Research : In vitro studies demonstrated that specific thiazole derivatives could induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-ethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves:
- Thiazole ring formation : Cyclization of precursors like thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C) .
- Coupling reactions : Amide bond formation via activation of carboxylic acids (e.g., using EDCI/HOBt) or nucleophilic substitution of benzoyl chlorides with amine intermediates .
- Ethoxy group introduction : Alkylation of hydroxyl precursors with ethyl halides in basic media (e.g., K₂CO₃ in DMF) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., ethoxy CH₃ at δ 1.2–1.4 ppm, pyridine protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 410.15) .
- HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Dose-response profiling : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify IC₅₀ discrepancies in kinase inhibition assays .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for kinases like EGFR or VEGFR .
- Solubility adjustments : Replace DMSO with cyclodextrin-based carriers to mitigate solvent-induced artifacts .
- Case Study : Inconsistent cytotoxicity data may stem from cell line variability (e.g., HeLa vs. MCF-7); validate using 3D tumor spheroids .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Structural modifications : Introduce polar groups (e.g., sulfonate) to the benzamide moiety to enhance aqueous solubility .
- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to prolong plasma half-life .
- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays; modify the thiazole ring to reduce oxidation .
Q. How can computational methods guide the design of derivatives with enhanced binding affinity?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with pyridine N) .
- QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ) of the ethoxy group with IC₅₀ values from kinase assays .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to predict off-target effects .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectral data (e.g., NMR split signals) during characterization?
- Root cause : Dynamic rotational isomerism in the thiazole-ethylbenzamide linkage .
- Resolution :
- Use variable-temperature NMR (25–60°C) to coalesce split peaks .
- Compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) .
Q. What statistical methods are recommended for analyzing dose-dependent biological responses?
- Non-linear regression : Fit sigmoidal curves (GraphPad Prism) to calculate IC₅₀/EC₅₀ .
- ANOVA with post-hoc tests : Compare treatment groups in cytotoxicity assays (p < 0.05) .
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data .
Experimental Design Considerations
Q. How to design a robust SAR study for thiazole-containing analogs?
- Core modifications : Systematically vary substituents on the pyridine (e.g., 3-CN vs. 4-OCH₃) and benzamide (e.g., ortho vs. para ethoxy) .
- Control compounds : Include negative controls (e.g., des-thiazole analogs) and positive controls (e.g., staurosporine for kinase inhibition) .
- Data collection : Use 8-point dose curves in triplicate for reliable IC₅₀ determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
